molecular formula C23H29ClN2O5S B11340289 1-[(2-chlorobenzyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B11340289
M. Wt: 481.0 g/mol
InChI Key: HCBUAFYMEIFADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a dimethoxyphenyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a suitable carboxylic acid or its derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperidine intermediate.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through a similar nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
  • **1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
  • **1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. The specific electronic and steric effects of the chlorine atom can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H29ClN2O5S

Molecular Weight

481.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O5S/c1-30-21-8-7-17(15-22(21)31-2)9-12-25-23(27)18-10-13-26(14-11-18)32(28,29)16-19-5-3-4-6-20(19)24/h3-8,15,18H,9-14,16H2,1-2H3,(H,25,27)

InChI Key

HCBUAFYMEIFADX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.